

Stability of Travoprost solution under varying temperature and light conditions

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Compound of Interest

Compound Name: Travoprost

Cat. No.: B1681362

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Technical Support Center: Stability of Travoprost Ophthalmic Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **travoprost** ophthalmic solution under varying temperature and light conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **travoprost** ophthalmic solution?

A1: **Travoprost** ophthalmic solution should be stored at temperatures ranging from 2°C to 25°C (36°F to 77°F).[1][2] Refrigeration is acceptable but not mandatory.[1][2] It is also crucial to protect the solution from light by keeping the bottle in its outer carton when not in use.[1][3]

Q2: How stable is **travoprost** solution at room temperature (25°C)?

A2: **Travoprost** solution is highly stable at room temperature. Studies have shown that unpouched **travoprost** ophthalmic solution (Travatan®) remains stable for over eighteen months at 25°C.[4] When stored in a foil overwrap to reduce moisture loss, the projected stability extends to more than three years at 25°C.[4] Another study confirmed stability for at least 30 days at 27°C.[5][6][7]

Q3: What is the effect of elevated temperatures on the stability of **travoprost** solution?

A3: Exposure to elevated temperatures can lead to the degradation of **travoprost**. At 40°C (104°F), the solution is stable for at least six months.[4] However, at 50°C (122°F), a statistically significant degradation rate of 0.46 µg/mL/day has been observed.[5][6][7] At an even higher temperature of 55°C (131°F), the solution remains stable for at least three months.[4] It is important to note that even at elevated temperatures where the concentration of **travoprost** may remain within limits for a period, an increase in degradation products can occur.

Q4: Is **travoprost** solution sensitive to light?

A4: Yes, **travoprost** is sensitive to light.[3] Photostability studies have demonstrated that exposure to light can lead to a decrease in the **travoprost** assay and an increase in related substances.[2][3] However, the product remains within specification if it is protected from light by its secondary packaging.[2][3] Accelerated light exposure equivalent to two years of normal room lighting did not result in significant degradation of the commercial product (Travatan®).[4]

Q5: What happens if **travoprost** solution is accidentally frozen?

A5: **Travoprost** solution is stable under freeze-thaw conditions.[4] Studies involving alternating weekly cycles at -20°C and 30°C have shown that the formulation remains stable.[4]

Troubleshooting Guide

Problem: I am observing a rapid decrease in **travoprost** concentration in my stability study, even at room temperature.

- Possible Cause 1: Improper Storage: Ensure the solution is stored within the recommended 2°C to 25°C range and, critically, is protected from light.[1][2][3] Accidental exposure to intense light sources in the laboratory can accelerate degradation.
- Possible Cause 2: Evaporation: If you are using uncapped or frequently opened bottles, evaporation can lead to an apparent increase in concentration, which might mask initial degradation and then show a sharp drop.[5][6][7] One study noted that higher than expected concentrations in stressed samples were likely due to evaporation.[5][6][7] Ensure containers are sealed properly.

- Possible Cause 3: Analytical Method Issues: Verify the calibration and suitability of your analytical method (e.g., HPLC, LC/MS/MS). Inaccurate measurements can be mistaken for degradation.

Problem: My analysis shows an increase in unknown peaks/impurities over time.

- Possible Cause 1: Degradation: This is a direct indication of **travoprost** degradation. The primary degradation pathways include hydrolysis of the isopropyl ester to the active **travoprost** free acid, and the formation of isomers and oxidation products.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Possible Cause 2: Interaction with Container/Closure: Although less common with approved packaging, interactions between the solution and the container material could potentially leach substances that appear as unknown peaks in your chromatogram.

Problem: The pH of my **travoprost** solution is shifting outside the acceptable range (typically 5.5-7.0).

- Possible Cause 1: Hydrolysis: The hydrolysis of the isopropyl ester of **travoprost** to its corresponding carboxylic acid (**travoprost** free acid) can lead to a decrease in the pH of the solution.
- Possible Cause 2: Buffer Degradation: If the formulation contains a buffer system, the degradation of the buffering agents themselves could lead to a pH shift.

Data Summary

Table 1: Thermal Stability of **Travoprost** Ophthalmic Solution

Temperature	Duration	Travoprost Concentration / Stability	Reference
4°C (39°F)	Not specified	Stable	[4]
25°C (77°F)	> 18 months (unpouched)	Stable	[4]
25°C (77°F)	> 3 years (pouched)	Projected to be stable	[4]
27°C (81°F)	30 days	Stable	[5][6][7]
37°C (99°F)	30 days	Stable (with high variability in measurements)	[5][6][7]
40°C (104°F)	6 months	Stable	[4]
50°C (122°F)	30 days	Degradation rate of 0.46 µg/mL/day	[5][6][7]
55°C (131°F)	3 months	Stable	[4]
Freeze-Thaw (-20°C to 30°C)	3 cycles	Stable	[4]

Table 2: Photostability of **Travoprost** Ophthalmic Solution

Light Exposure Condition	Observation	Conclusion	Reference
Accelerated (1.2 million lux hours visible, 200 watt hours/m ² UV)	Stable	Simulates two years of normal room lighting	[4]
Unspecified light exposure (without secondary packaging)	Decreased travoprost assay, increased related substances	Sensitive to light	[2][3]

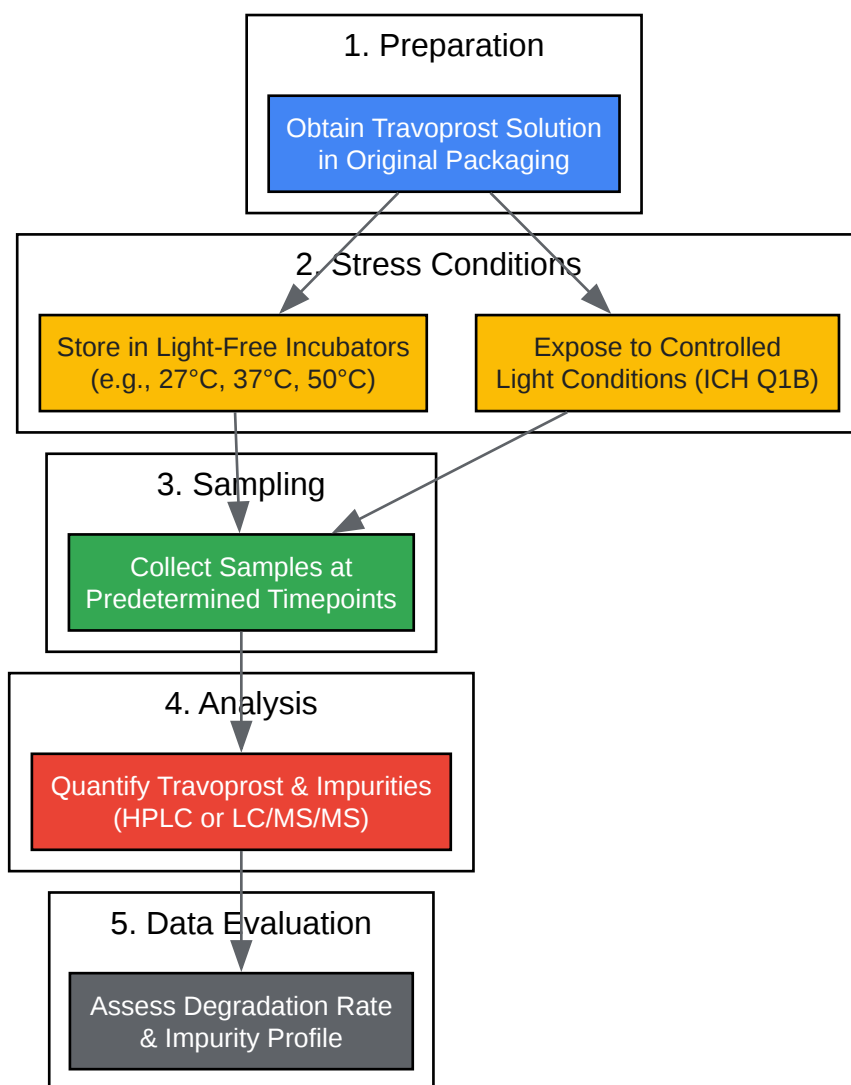
Experimental Protocols

Methodology for a Typical Thermal Stability Study

A representative experimental protocol for assessing the thermal stability of **travoprost** ophthalmic solution, based on published studies, is as follows:

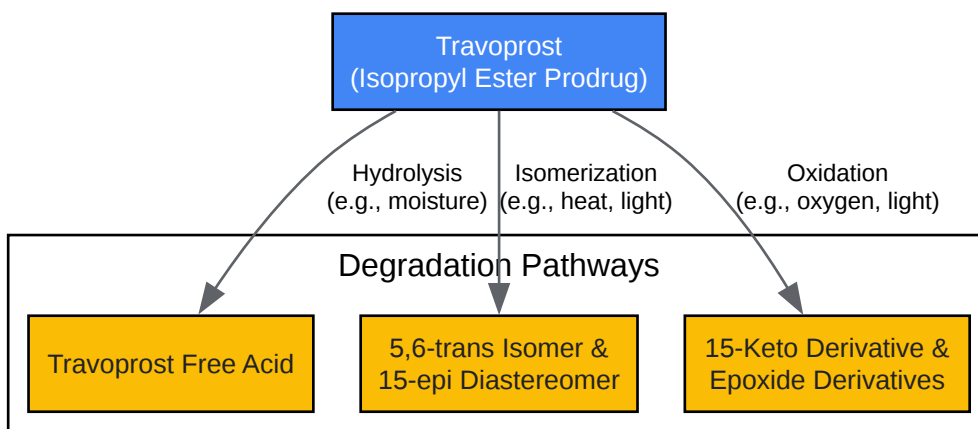
- **Sample Preparation:** Commercially available **travoprost** ophthalmic solution (e.g., 0.004%) is used in its original packaging.
- **Storage Conditions:** Bottles are stored in calibrated, light-free incubators at various temperatures (e.g., 27°C, 37°C, and 50°C).[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Time Points:** Samples are collected for analysis at predetermined intervals, such as 3, 9, 15, and 30 days.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Simulated Use (Optional):** To mimic patient use, capped bottles may be inverted and left uncapped for a short period (e.g., 1 minute) daily.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Sample Analysis:** The concentration of **travoprost** is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Data Analysis:** The degradation rate at each temperature is determined by plotting the concentration of **travoprost** against time.

Visualizations



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Workflow for **Travoprost** Stability Testing.



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Primary Degradation Pathways of **Travoprost**.

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